1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-2-4-9(5-3-8,6-12-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLAKWNKOPJCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138361-09-6 | |
| Record name | 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be achieved through several routes. One common method involves the cyclization of alkenyl alcohols with molecular iodine in acetonitrile, leading to the formation of the oxabicyclo ring system . Another approach is the enantioselective synthesis under metal-free conditions, which provides high yields and excellent enantioselectivities . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate
Scientific Research Applications
Structural Characteristics
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid features a bicyclo[2.2.2]octane framework with a carboxylic acid functional group, characterized by the molecular formula and a molecular weight of 170.21 g/mol. Its oxabicyclic structure enhances its reactivity and biological activity, making it a valuable compound for various synthetic applications.
Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of bioactive molecules, especially in medicinal chemistry. Notably, it has been incorporated into the structures of established drugs such as Imatinib and Vorinostat (SAHA), replacing traditional phenyl rings with the 2-oxabicyclo[2.2.2]octane core. This substitution has shown to improve physicochemical properties including increased water solubility and enhanced metabolic stability, which are essential for drug efficacy and bioavailability .
Case Study: Imatinib Modification
- Objective : To enhance solubility and stability.
- Method : Replacement of the phenyl ring with the 2-oxabicyclo[2.2.2]octane structure.
- Outcome : Improved physicochemical properties leading to better therapeutic profiles.
Case Study: Vorinostat Modification
- Objective : To develop a new bioactive analog.
- Method : Incorporation of the oxabicyclic structure into Vorinostat.
- Outcome : The new compound exhibited significant biological activity while maintaining structural integrity.
Material Science
In material science, this compound can be utilized to create novel polymeric materials due to its unique structural attributes that allow for varied functionalization. The ability to modify its chemical structure enables the development of materials with tailored properties for specific applications, such as coatings or composites.
Catalysis
The compound's carboxylic acid group allows for participation in catalytic reactions, particularly in organic synthesis where it can act as a catalyst or a reagent. Its bicyclic nature may facilitate unique reaction pathways, potentially leading to more efficient synthetic routes compared to traditional methods.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid with structurally analogous bicyclo[2.2.2]octane derivatives:
Key Findings:
Functional Group Impact: Methyl vs. Vinyl: The methyl group in the parent compound enhances steric bulk without introducing reactivity, whereas the vinyl substituent (C₁₀H₁₄O₃) enables polymerization or click chemistry . Nitro Group: The nitro-substituted derivative (C₉H₁₂NO₅) exhibits heightened electrophilicity, making it suitable for nucleophilic substitution reactions .
Bridge Heteroatom Comparison :
- Oxa (O) vs. Aza (N) : Replacing oxygen with nitrogen (e.g., 1-azabicyclo[2.2.2]octane-4-carboxylic acid) introduces basicity, altering solubility and biological activity .
Ester Derivatives: Ethyl and methoxycarbonyl esters (e.g., C₁₀H₁₇NO₂ and C₁₀H₁₄O₅) are less polar than the carboxylic acid, improving membrane permeability in drug design .
Biological Relevance: Bicyclo[2.2.2]octane scaffolds are pivotal in foldamers and chiral catalysts due to their conformational rigidity. For example, ABOC (1-aminobicyclo[2.2.2]octane-2-carboxylic acid) stabilizes helical peptide structures .
Biological Activity
1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS No. 2138361-09-6) is a bicyclic compound with potential biological activities. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C9H14O3
- Molecular Weight : 170.21 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% .
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to influence metabolic pathways and exhibit anti-inflammatory properties.
Anti-inflammatory Activity
Research indicates that compounds structurally similar to this compound may possess significant anti-inflammatory effects:
- Case Study : In a study involving various monoterpenoids isolated from marine-derived fungi, compounds showed dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with IC50 values ranging from 8.6 to 15 μM . This suggests that similar bicyclic structures could exhibit comparable anti-inflammatory properties.
Antimicrobial Properties
The compound is also being explored for its potential antimicrobial effects:
- Research Findings : Preliminary studies indicate that certain bicyclic compounds can inhibit bacterial growth, making them candidates for further investigation in drug development against resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory potential | TBD |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | Similar bicyclic structure | Moderate anti-inflammatory activity | TBD |
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic acid | Similar bicyclic structure | Antimicrobial activity | TBD |
Applications in Drug Design
The unique structural characteristics of this compound allow it to serve as a scaffold for drug design:
- Enzyme Inhibition : Its ability to interact with enzyme active sites makes it a candidate for developing inhibitors against specific targets.
- Therapeutic Development : The compound's potential antibacterial and antiviral properties position it as a lead compound in the search for new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be adapted from protocols for structurally related bicyclo compounds. For example, inert atmospheres (e.g., argon) and reflux conditions with catalysts like triethylamine are critical to stabilize reactive intermediates. A stepwise approach involving cyclization and carboxylation, followed by purification via silica gel column chromatography (using gradients such as CH₂Cl₂/MeOH with 0.1% acetic acid), is recommended . Reaction temperature (65–70°C) and stoichiometric ratios of reagents (e.g., paraformaldehyde) significantly impact yield, as deviations may lead to side products like over-alkylated derivatives .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is essential for assigning bicyclic framework protons and carbons. For example, characteristic shifts for bridgehead protons appear downfield (δ 3.5–4.5 ppm), while carbonyl carbons resonate near δ 170–175 ppm . IR spectroscopy confirms the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .
Q. How can impurities in synthesized this compound be minimized during purification?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC with a C18 column effectively removes unreacted precursors. For persistent impurities (e.g., diastereomers), chiral stationary phases or derivatization with resolving agents (e.g., Mosher’s acid) may be required .
Advanced Research Questions
Q. How can reaction mechanisms for derivatives of this compound be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H at bridgehead positions) combined with kinetic isotope effect (KIE) studies can track bond reorganization. Computational methods (DFT) model transition states, while in situ IR monitors intermediate formation. For example, aprotinic Michael addition mechanisms in related bicyclo systems were validated using these approaches .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., ring puckering) from static structural anomalies. X-ray crystallography provides definitive confirmation of stereochemistry and bond angles. For instance, bicyclo[2.2.2]octane systems often exhibit fluxional behavior, requiring cryogenic NMR (−40°C) to "freeze" conformers .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes), while MD simulations model solvent effects .
Q. How does the stability of this compound vary under acidic or basic conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) under pH 3–10 buffers identifies degradation pathways. LC-MS tracks hydrolytic byproducts (e.g., ring-opened dicarboxylic acids). Bicyclo systems with ether linkages (2-oxabicyclo) show enhanced acid resistance but are prone to base-mediated ring cleavage .
Q. What methods enable enantioselective synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
